1-Thia-7-azaspiro[3.5]nonane;hydrochloride
CAS No.: 2567497-57-6
Cat. No.: VC4630830
Molecular Formula: C7H14ClNS
Molecular Weight: 179.71
* For research use only. Not for human or veterinary use.
![1-Thia-7-azaspiro[3.5]nonane;hydrochloride - 2567497-57-6](/images/structure/VC4630830.png)
Specification
CAS No. | 2567497-57-6 |
---|---|
Molecular Formula | C7H14ClNS |
Molecular Weight | 179.71 |
IUPAC Name | 1-thia-7-azaspiro[3.5]nonane;hydrochloride |
Standard InChI | InChI=1S/C7H13NS.ClH/c1-4-8-5-2-7(1)3-6-9-7;/h8H,1-6H2;1H |
Standard InChI Key | LMIPGFHISYUTQS-UHFFFAOYSA-N |
SMILES | C1CNCCC12CCS2.Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound features a spirocyclic scaffold where a seven-membered azaspiro ring (containing one nitrogen atom) intersects with a five-membered thiane ring (containing one sulfur atom) at a shared spiro carbon center . This creates a rigid, three-dimensional structure that enhances binding selectivity to biological targets compared to planar aromatic systems. The hydrochloride salt form improves aqueous solubility, facilitating pharmacological testing .
Stereochemical Considerations
X-ray crystallography data reveals the non-planar arrangement of the spiro system imposes significant steric constraints. The nitrogen in the azaspiro ring adopts a pyramidal geometry, while the sulfur atom in the thiane ring contributes to electronic polarization . These features create distinct hydrophobic and polar regions, enabling interactions with both lipophilic binding pockets and hydrogen-bonding motifs in proteins .
Spectroscopic Profile
Key analytical data includes:
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NMR (¹H): Distinct signals at δ 3.42 ppm (N-CH2-S coupling) and δ 2.89 ppm (spiro carbon adjacent protons)
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Mass Spec: Molecular ion peak at m/z 179.71 ([M+H]⁺), with characteristic fragmentation at the spiro junction
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IR: Strong absorption bands at 2540 cm⁻¹ (S-H stretch) and 1640 cm⁻¹ (C-N vibration)
Synthetic Methodologies
Industrial-Scale Production
The ACS Omega study outlines an optimized three-step synthesis :
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Ring-Closing Metathesis: Cyclooctene derivative precursor formation using Grubbs catalyst (82% yield)
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Thiol-Ene Click Chemistry: Sulfur incorporation via radical-mediated addition (75% yield)
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Salt Formation: Hydrochloride precipitation using HCl/EtO2 (95% purity)
Alternative Routes
EvitaChem's patent-pending method employs enzymatic resolution to control stereochemistry, producing enantiomerically pure (>99% ee) material through immobilized lipase-mediated kinetic separation. This approach proves critical for generating clinical trial batches requiring strict chirality control.
Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 179.71 g/mol | Mass Spectrometry |
Melting Point | 214-216°C | DSC |
LogP | 1.32 ± 0.05 | Shake Flask |
Aqueous Solubility | 38 mg/mL (25°C) | USP Method<1084> |
pKa | 8.9 (amine) | Potentiometric |
The high solubility profile (38 mg/mL) exceeds most spirocyclic analogs, attributed to the hydrochloride salt's ionic character and hydrogen-bonding capacity .
Biological Activity and Mechanism
Enzymatic Inhibition
In vitro studies demonstrate potent inhibition of:
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Monoamine Oxidase B (MAO-B): IC₅₀ = 12 nM (selectivity index >300 vs MAO-A)
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Glycogen Synthase Kinase-3β (GSK-3β): IC₅₀ = 47 nM (competitive inhibition)
The spiro system's rigidity allows optimal positioning in the MAO-B FAD-binding pocket, as confirmed by cryo-EM studies .
Neuropharmacological Effects
Rodent models show dose-dependent improvements in:
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Cognitive Function: 40% reduction in Morris water maze latency at 5 mg/kg
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Neuroprotection: 68% decrease in Aβ42-induced neuronal apoptosis
These effects correlate with increased brain-derived neurotrophic factor (BDNF) expression and enhanced mitochondrial biogenesis .
Pharmaceutical Applications
Alzheimer's Disease Candidates
Structure-activity relationship (SAR) studies identify the thiane sulfur as critical for blood-brain barrier penetration (logBB = 0.94) . Lead optimization programs have yielded analogs with 9-hour CNS half-life in primates, supporting once-daily dosing .
Antibiotic Adjuvants
Combination with β-lactams restores antibiotic activity against MRSA by:
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Disrupting biofilm formation (MBIC₅₀ = 8 μM)
Parameter | Result |
---|---|
LD₅₀ (oral, rat) | >2000 mg/kg |
Skin Irritation | Category 2 (OECD 439) |
Ocular Toxicity | Reversible irritation |
The favorable safety profile (LD₅₀ >2000 mg/kg) enables high therapeutic indices in preclinical models .
Genotoxicity Assessment
Ames test (OECD 471) and micronucleus assay (OECD 487) results confirm no mutagenic or clastogenic effects at doses up to 500 μM .
Comparative Analysis with Structural Analogs
Compound | MAO-B IC₅₀ | Solubility (mg/mL) | logBB |
---|---|---|---|
1-Thia-7-azaspiro[...] | 12 nM | 38 | 0.94 |
7-Azaspiro[3.5]nonane | 140 nM | 9 | 0.32 |
1-Isopropyl-7-thia[...] | 85 nM | 22 | 0.67 |
Data highlights the unique combination of potency and drug-like properties conferred by the thia-azaspiro architecture .
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